3-Methyl-4-phenylpyridine-2-carbonitrile
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Overview
Description
3-Methyl-4-phenylpyridine-2-carbonitrile is an organic compound with the molecular formula C13H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which combines a methyl group, a phenyl group, and a nitrile group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenylpyridine-2-carbonitrile can be achieved through various methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, and reduced waste . The reaction typically involves the use of a Raney nickel catalyst and a low boiling point alcohol like 1-propanol at high temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar continuous flow processes due to their efficiency and scalability. The use of fixed bed reactors with catalysts like MnFe2O4 can also be employed to achieve high conversion rates .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alkanes. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
Scientific Research Applications
3-Methyl-4-phenylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Another methylated pyridine with different substitution patterns.
4-Phenylpyridine: A phenyl-substituted pyridine without the nitrile group.
2-Cyano-4-phenylpyridine: A similar compound with a cyano group at a different position.
Uniqueness
3-Methyl-4-phenylpyridine-2-carbonitrile is unique due to its specific combination of functional groups and substitution pattern. This unique structure gives it distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
57420-08-3 |
---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-methyl-4-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-12(7-8-15-13(10)9-14)11-5-3-2-4-6-11/h2-8H,1H3 |
InChI Key |
XXYONOLHGIOJPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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